7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Catalog No.
S669639
CAS No.
317840-04-3
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

CAS Number

317840-04-3

Product Name

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

7-bromo-1-methylimidazo[4,5-c]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3

InChI Key

JDHYFPSQNGSLOM-UHFFFAOYSA-N

SMILES

CN1C=NC2=CN=CC(=C21)Br

Canonical SMILES

CN1C=NC2=CN=CC(=C21)Br

Synthesis and Characterization:

-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound is synthesized through various methods, including the reaction of 2-aminopyridine with 1,3-dibromo-3-methylpropanone. The resulting product is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Potential Applications:

Research suggests that 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine may hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Studies have explored the potential use of this compound as a building block for the development of new drugs, particularly those targeting specific protein kinases involved in cell signaling pathways [].
  • Material Science: The unique properties of this molecule, such as its aromatic nature and the presence of a bromine atom, have led to investigations into its potential applications in the design of novel functional materials [].

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. Its structure features a bromine atom and a methyl group, contributing to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development, due to its diverse biological activities and ability to interact with various molecular targets .

The chemical behavior of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is characterized by several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, depending on the reaction conditions.
  • Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
  • Cyclization Reactions: It may participate in further cyclization to yield more complex heterocyclic structures.

Common reagents involved include sodium hydride for base reactions, hydrogen peroxide as an oxidizing agent, and lithium aluminum hydride for reduction processes. The specific products formed are contingent on the reaction conditions and reagents used .

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine exhibits various biological activities, making it a subject of interest in pharmacological research. It has been shown to interact with specific enzymes and receptors, modulating their activity. Notably, in cancer research, it may inhibit kinases involved in cell proliferation pathways. The precise mechanisms of action are context-dependent and vary based on the biological target engaged by the compound .

The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine can be achieved through multiple synthetic routes. A common method involves:

  • Cyclization of Precursors: Reacting 2-aminopyridine with bromoacetyl bromide under controlled conditions leads to the formation of the desired compound.
  • Optimization: Industrial methods often focus on optimizing yields and purity through the use of catalysts and controlled reaction environments.

These synthesis approaches highlight the versatility and adaptability of methods used for producing this compound in laboratory settings .

The applications of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine extend into various fields:

  • Medicinal Chemistry: Its structural characteristics make it a candidate for developing new therapeutic agents.
  • Pharmacological Research: Investigated for its potential effects on specific biological pathways related to diseases such as cancer.
  • Chemical Biology: Utilized in studies exploring enzyme inhibition and receptor modulation.

Its unique properties position it as a valuable compound within drug discovery and development initiatives .

Studies on 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine have focused on its interactions with various biological targets. Notable findings include:

  • Kinase Inhibition: Demonstrated potential in inhibiting specific kinases that are crucial for cancer cell proliferation.
  • Receptor Binding: Investigated for its ability to bind with certain receptors, influencing signaling pathways.

These interaction studies underscore the compound's significance in understanding molecular mechanisms underlying various diseases .

Several compounds share structural similarities with 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. A comparison highlights its uniqueness:

Compound NameStructural FeaturesSimilarity Index
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amineMethyl group instead of bromo0.77
1H-imidazo[4,5-c]pyridin-4(5H)-oneLacks bromine substituent0.76
7-Bromo-1H-imidazo[4,5-c]pyridineSimilar core structure without methyl group0.77
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineDifferent position of bromine0.75
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridineContains phenyl group0.88

The presence of the bromine atom in 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine allows it to engage in specific substitution reactions that other derivatives may not participate in. This characteristic enhances its potential utility in medicinal chemistry compared to similar compounds .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Dates

Last modified: 08-15-2023

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